

# An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: 5-Bromoisophthalaldehyde

Cat. No.: B057381

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## Abstract

**5-Bromoisophthalaldehyde** (5-bromo-1,3-benzenedicarboxaldehyde) is a pivotal bifunctional aromatic building block in modern organic and materials chemistry. Characterized by its molecular formula  $C_8H_5BrO_2$  and a molecular weight of 213.03 g/mol, this compound features a benzene ring substituted with two aldehyde groups at the 1- and 3-positions and a bromine atom at the 5-position.<sup>[1]</sup> This unique trifunctional arrangement offers a versatile platform for a multitude of chemical transformations. The aldehyde functionalities serve as reactive sites for condensation and nucleophilic addition reactions, while the bromine atom provides a handle for cross-coupling chemistry, enabling the precise construction of complex molecular architectures. This guide provides a comprehensive overview of **5-Bromoisophthalaldehyde**, detailing its core properties, a validated synthesis protocol, its chemical reactivity, and its significant applications in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and as a precursor in medicinal chemistry.

## Core Properties and Structural Elucidation

**5-Bromoisophthalaldehyde** is typically supplied as a white to pale-yellow or brown crystalline solid with a melting point in the range of 120-130 °C.<sup>[1]</sup> Its structural identity and purity are

critical for its successful application in synthesis and are typically confirmed through a combination of spectroscopic techniques.

## Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO <sub>2</sub>	[1]
Molecular Weight	213.03 g/mol	[1]
CAS Number	120173-41-3	[1]
Appearance	White to brown powder/crystal	[1]
Melting Point	120-130 °C	[1]
Purity	>98.0% (by GC)	[1]
Synonyms	5-Bromo-1,3-benzenedicarboxaldehyde, 5-Bromo-1,3-benzenedialdehyde, 1-Bromo-3,5-benzenedicarboxaldehyde	[1]

## Spectroscopic Characterization

While specific spectral data from peer-reviewed literature is not readily available, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be highly characteristic. The aldehyde protons (-CHO) would appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region. The aromatic region would show two distinct signals: a triplet (or a finely split singlet) for the proton at the 2-position (H-2), situated between the two aldehyde groups, and a doublet for the equivalent protons at the 4- and 6-positions (H-4, H-6). Due to the deshielding effect of the adjacent carbonyls and bromine, these aromatic protons would likely resonate in the δ 7.5-8.5 ppm range.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde groups, expected around δ 190-200 ppm. The aromatic

region would display four signals: one for the bromine-substituted carbon (C-5), one for the carbon between the aldehydes (C-2), one for the equivalent carbons bearing the aldehydes (C-1, C-3), and one for the remaining equivalent carbons (C-4, C-6).

- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups. A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde groups is expected in the region of 1690-1715  $\text{cm}^{-1}$ . Additionally, C-H stretching vibrations for the aldehyde protons would appear around 2720-2820  $\text{cm}^{-1}$ , and aromatic C-H stretches would be observed just above 3000  $\text{cm}^{-1}$ . The C-Br stretch typically appears in the fingerprint region, below 600  $\text{cm}^{-1}$ .

## Synthesis and Purification

The reliable synthesis of high-purity **5-Bromoisophthalaldehyde** is crucial for its use in subsequent applications. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol.

## Causality Behind Experimental Choices

The chosen synthetic route leverages the selective oxidation of benzylic alcohols to aldehydes. Manganese(IV) dioxide ( $\text{MnO}_2$ ) is a preferred oxidant for this transformation due to its high selectivity for benzylic and allylic alcohols. Unlike stronger oxidizing agents (e.g.,  $\text{KMnO}_4$  or  $\text{K}_2\text{Cr}_2\text{O}_7$ ), activated  $\text{MnO}_2$  typically does not over-oxidize the aldehydes to carboxylic acids under controlled conditions. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the starting diol and for its relatively high boiling point, which allows the reaction to be heated to a moderate temperature (60 °C) to ensure a reasonable reaction rate. The workup procedure is designed to efficiently remove the solid  $\text{MnO}_2$  and its reduced forms by filtration through diatomaceous earth (Celite), which prevents clogging of standard filter paper.

## Experimental Protocol: Synthesis of 5-Bromoisophthalaldehyde

This protocol is adapted from established procedures for the oxidation of benzylic alcohols.

**Objective:** To synthesize **5-Bromoisophthalaldehyde** via the oxidation of 5-bromo-1,3-phenylenedimethanol.

#### Materials:

- 5-Bromo-1,3-phenylenedimethanol
- Activated Manganese(IV) dioxide ( $\text{MnO}_2$ )
- Tetrahydrofuran (THF), anhydrous
- Diatomaceous earth (Celite®)
- Rotary evaporator
- Magnetic stirrer with heating mantle
- Standard laboratory glassware

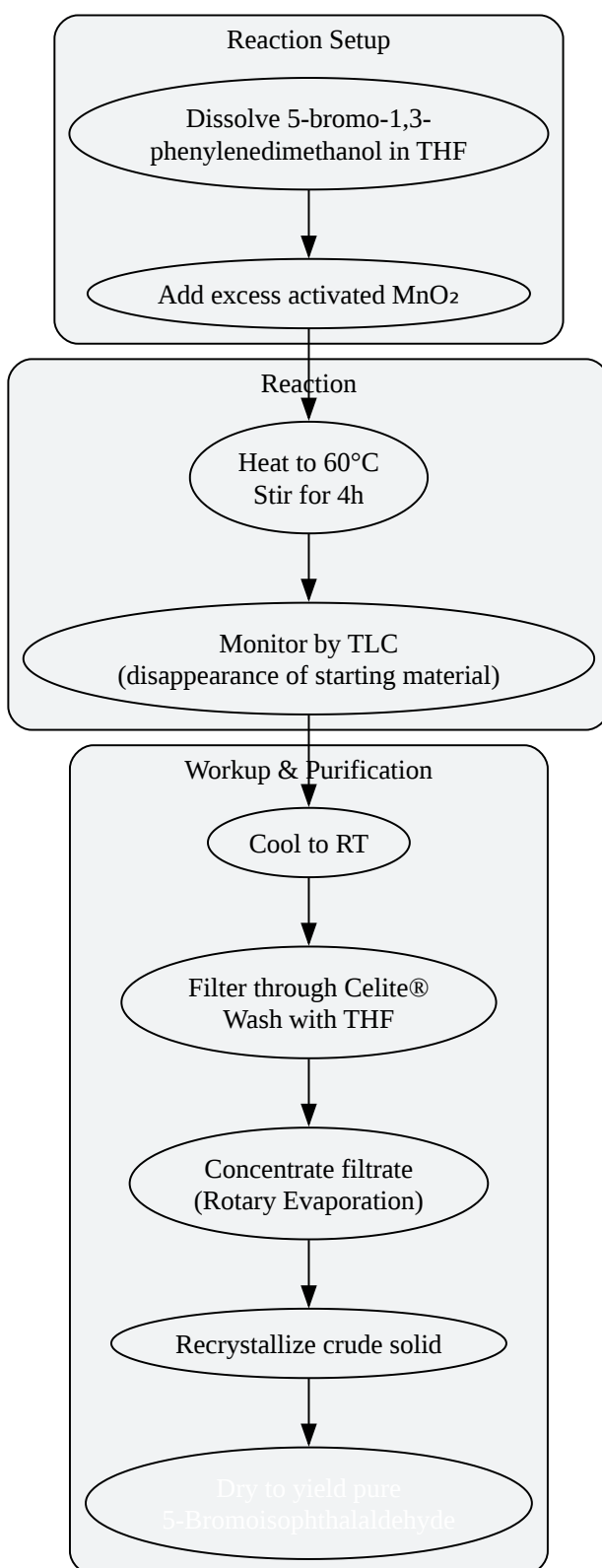
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-1,3-phenylenedimethanol (e.g., 3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL).
- **Addition of Oxidant:** To the stirred solution, add a significant excess of activated manganese(IV) dioxide (e.g., 35.5 g, 408 mmol). The large excess is crucial for driving the reaction to completion.
- **Reaction Execution:** Heat the reaction mixture to 60 °C and maintain stirring for approximately 4 hours.
- **Reaction Monitoring (Self-Validation):** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting diol spot and the appearance of a new, less polar product spot (the dialdehyde) indicates reaction progression.
- **Workup and Isolation:** After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the  $\text{MnO}_2$  solids. Wash the filter cake thoroughly with additional THF to ensure complete recovery of the product.

- Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude **5-bromoisophthalaldehyde** as a solid.

## Purification

The crude product can be purified by recrystallization. While specific solvent systems for **5-bromoisophthalaldehyde** are not widely published, systems commonly used for similar aromatic compounds, such as aqueous ethanol or a toluene/hexane mixture, are excellent starting points for optimization. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in Section 1.



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## Sources

- 1. 5-Bromoisophthalaldehyde | 120173-41-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057381#5-bromoisophthalaldehyde-molecular-weight-and-formula]

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